6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
CAS No.:
Cat. No.: VC9954894
Molecular Formula: C13H10N4OS
Molecular Weight: 270.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N4OS |
|---|---|
| Molecular Weight | 270.31 g/mol |
| IUPAC Name | 6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C13H10N4OS/c18-11-5-8(12-2-1-3-19-12)4-10-9(11)6-17-13(16-10)14-7-15-17/h1-3,6-8H,4-5H2 |
| Standard InChI Key | IDHXQXRHURPNOP-UHFFFAOYSA-N |
| SMILES | C1C(CC(=O)C2=CN3C(=NC=N3)N=C21)C4=CC=CS4 |
| Canonical SMILES | C1C(CC(=O)C2=CN3C(=NC=N3)N=C21)C4=CC=CS4 |
Introduction
6-(2-thienyl)-6,7-dihydro triazolo[5,1-b]quinazolin-8(5H)-one is a complex organic compound belonging to the quinazolinone class. It features a unique structure with multiple heterocycles, including thiazole and triazole rings, which contribute to its potential biological activities. The presence of sulfur and nitrogen atoms enhances its chemical reactivity and interaction with biological systems.
Synthesis Steps:
-
Step 1: Formation of the quinazoline core.
-
Step 2: Introduction of the triazole ring.
-
Step 3: Attachment of the thienyl group.
Potential Biological Activities
The compound's unique structure suggests potential biological activities, possibly through receptor binding or enzyme inhibition. Experimental studies are necessary to confirm these interactions and elucidate the precise mechanism of action. Its structural features indicate potential applications in medicinal chemistry, particularly in areas where quinazolinones have shown efficacy.
Potential Applications:
| Application Area | Potential Use |
|---|---|
| Oncology | Anticancer agents |
| Neurology | Neuroprotective agents |
| Infectious Diseases | Antiviral agents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume